3-(3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine
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Overview
Description
3-(3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine is a heterocyclic compound that features a fluorophenyl group, an oxadiazole ring, and a pyridine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine typically involves the formation of the oxadiazole ring followed by the introduction of the fluorophenyl and pyridine groups. One common method involves the cyclization of a hydrazide with a nitrile oxide to form the oxadiazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or acetonitrile .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-(3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium azide in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a hydroxylated derivative, while reduction could produce an amine derivative .
Scientific Research Applications
3-(3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 3-(3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and biological responses .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with significant biological activity.
Uniqueness
3-(3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine is unique due to its specific combination of a fluorophenyl group, an oxadiazole ring, and a pyridine ring.
Properties
Molecular Formula |
C13H9FN4O |
---|---|
Molecular Weight |
256.23 g/mol |
IUPAC Name |
3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-amine |
InChI |
InChI=1S/C13H9FN4O/c14-9-5-3-8(4-6-9)12-17-13(19-18-12)10-2-1-7-16-11(10)15/h1-7H,(H2,15,16) |
InChI Key |
BQSFZJBKEZAHMD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)N)C2=NC(=NO2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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